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Introduction

Lesinurad (marketed as Zurampic) is a selective uric acid reabsorption inhibitor (SURI)
developed for the treatment of hyperuricemia associated with gout.[1][2] It is indicated for use
in combination with a xanthine oxidase inhibitor (XOI) like allopurinol or febuxostat, particularly
for patients who do not achieve target serum uric acid (sUA) levels with an XOI alone.[1][3]
Lesinurad's mechanism of action provides a dual-pronged approach to lowering sUA levels by
both reducing uric acid production (via the XOI) and increasing its renal excretion.[4] This
document provides a detailed overview of the early-phase clinical trial data, focusing on the
safety, efficacy, pharmacokinetics, and experimental protocols of Lesinurad.

Mechanism of Action

Lesinurad primarily functions by inhibiting the uric acid transporter 1 (URAT1), a key protein
responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.
[1][4] By blocking URAT1, Lesinurad increases the fractional excretion of uric acid (FEUA),
thereby lowering sUA concentrations.[5] The drug also demonstrates inhibitory effects on
Organic Anion Transporter 4 (OAT4), another transporter implicated in diuretic-induced
hyperuricemia.[2][5] Unlike older uricosuric agents such as probenecid, Lesinurad does not
significantly inhibit OAT1 or OAT3 at clinical concentrations, potentially reducing the risk of
certain drug-drug interactions.[2][5]
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Caption: Lesinurad's Mechanism of Action in the Renal Tubule.

Pharmacokinetics and Pharmacodynamics (Phase 1
Data)

Early-phase studies in healthy male volunteers were conducted to evaluate the
pharmacokinetics (PK), pharmacodynamics (PD), and safety of Lesinurad. These included
single ascending dose (SAD) and multiple ascending dose (MAD) studies.

Following single oral doses ranging from 5 mg to 600 mg, Lesinurad was rapidly absorbed,
with maximum plasma concentrations (Cmax) reached within 1 to 4 hours.[6] Exposure, as
measured by Cmax and the area under the plasma concentration-time curve (AUC), increased
proportionally with the dose.[6] The elimination half-life is approximately 5 hours. Multiple daily
doses did not lead to drug accumulation.[6] Approximately 30-40% of the administered dose is

excreted unchanged in the urine.[6]
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The pharmacodynamic effect is a dose-dependent reduction in SUA and an increase in the
urinary excretion of uric acid.[6] A single 200 mg dose was shown to reduce sUA levels by 33%
and increase the fractional excretion of uric acid (FEUA) 3.6-fold within 6 hours.[5]

Table 1: Pharmacokinetics of Single-Dose Lesinurad (Fed State)

Parameter Lesinurad 200 mg
Cmax (Geometric Mean) 6 pg/mL

AUC (Geometric Mean) 29 pg-hr/mL

Tmax (Time to Cmax) 1- 4 hours[1]

| Elimination Half-life (t%2) | ~5 hours |

Table 2: Pharmacodynamic Effects of Single-Dose Lesinurad in Healthy Volunteers

Peak FEUA Increase (from . .
Dose . Maximum sUA Reduction
5.8% baseline)

200 mg 21.8% (at 6 hours)[5] 33% (at 6 hours)[5]

400 mg 26.7% (at 6 hours)[5]

| 600 mg | 32.3% (at 6 hours)[5] | 42% (at 6 hours)[5] |

Pivotal Clinical Trial Efficacy (Phase 3 Data)

The efficacy of Lesinurad was primarily established in three pivotal Phase 3, randomized,
double-blind, placebo-controlled trials: CLEAR 1, CLEAR 2, and CRYSTAL.[3] These studies
evaluated Lesinurad in combination with an XOI in patients with gout who had an inadequate
response to XOI monotherapy.

The primary endpoint for the CLEAR studies was the proportion of patients achieving a target
sUA level of <6.0 mg/dL at month 6.[7][8] For the CRYSTAL study, which enrolled patients with
tophaceous gout, the primary endpoint was the proportion of patients achieving a target sUA of
<5.0 mg/dL at month 6.[3] In all three trials, the combination of Lesinurad 200 mg with an XOI
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was significantly more effective at lowering sUA to target levels compared to XOI therapy
alone.[3]
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Caption: Dual-Mechanism Approach to Lowering Serum Uric Acid.

Table 3: Primary Efficacy Endpoint in Phase 3 Trials (Proportion of Patients Achieving sUA
Target at Month 6)

Lesinurad 200 mg Lesinurad 400 mg

Trial Placebo + XOI
+ XOI + XOl
CLEAR 1 (Target
27.9%[3] 54.2%[3] 59.2%[38]
<6.0 mg/dL)
CLEAR 2 (Target <6.0
23.3% 55.2% 66.5%

mg/dL)

| CRYSTAL (Target <5.0 mg/dL) | 46.8% | 56.6% (p=0.13 vs placebo) | 76.1% (p<0.0001 vs
placebo)[4] |

Safety and Tolerability Profile

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6544139/
https://www.benchchem.com/product/b10764080?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC6544139/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6544139/
https://www.the-rheumatologist.org/article/phase-3-studies-evaluate-lesinurad-for-gout-treatment/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5601200/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10764080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Across the Phase 3 clinical program, Lesinurad 200 mg in combination with an XOI was
generally well-tolerated, with a safety profile comparable to XOI monotherapy.[3][9] The 400 mg
dose was associated with a higher incidence of adverse events, particularly renal-related
events, and was not approved for commercial use.[8][9]

The most notable safety concern was an increase in serum creatinine.[7] These elevations
were typically transient and reversible, often resolving without discontinuation of the study drug.
[7][8] The risk of acute renal failure is increased if Lesinurad is used as monotherapy;
therefore, it is only indicated for use in combination with an XOI.[2] Other common treatment-
emergent adverse events (TEAES) included upper respiratory tract infections, back pain, and
arthralgia.[10] The incidence of kidney stones, a known risk for uricosuric agents, was not
significantly different between the combination therapy and XOI monotherapy groups.[3][11]

Table 4: Overview of Safety Data from Pooled Phase 3 Trials

Adverse Event Lesinurad 200 mg Lesinurad 400 mg
Placebo + XOI
Category + XOlI + XOlI
Any TEAE 72.5%[4] 82.1%[4] 82.6%][4]
Serious TEAEs 3.9% - 4.0%[9] 4.4% - 6.0%][9] 8.0% - 9.5%[9][10]
Discontinuation due to
5.3%][9] 3.4% - 8.5%[4][9] 9.5% - 13.8%[4][9]
TEAEs
Blood Creatinine
0.6% - 1.7%[12] 3.0% - 3.8%[12] 5.9% - 6.9%[12]
Increased
Kidney Stone TEAEs
2.0%[3] 1.0%[3] 2.5%[3]

(CLEAR 1)

| Cardiovascular Events | Low and similar across groups[11] | Low and similar across
groups[11] | Low and similar across groups[11] |

Experimental Protocols
Phase 1 Single and Multiple Ascending Dose Study
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Objective: To assess the pharmacokinetics, pharmacodynamics, and safety of Lesinurad in
healthy adult males.[6]

Design: Randomized, placebo-controlled, ascending dose study.[6]
Population: 34 subjects in the SAD portion; 32 subjects in the MAD portion.[6]
Intervention:

o SAD: Single oral doses of Lesinurad solution from 5 mg to 600 mg.[6]

o MAD: Once-daily oral doses of Lesinurad solution or capsules from 100 mg to 400 mg for
10 days.[6]

Methodology: Plasma and urine samples were collected at predefined intervals for up to 48-
72 hours post-dose to measure concentrations of Lesinurad and uric acid.[5][6] Safety was
monitored through physical examinations, vital signs, ECGs, and clinical laboratory tests.[6]

Phase 3 CLEAR 1 & 2 Studies

Objective: To evaluate the efficacy and safety of Lesinurad in combination with allopurinol in
gout patients with an inadequate response to allopurinol alone.[7][9]

Design: Two replicate, 12-month, multinational, randomized, double-blind, placebo-controlled
trials.[7][9]

Population: 603 (CLEAR 1) and 610 (CLEAR 2) adult patients with gout. Key inclusion
criteria included being on a stable allopurinol dose (=300 mg, or =200 mg for moderate renal
impairment), having a screening sUA =26.5 mg/dL, and a history of =2 gout flares in the past
year.[7][9]

Intervention: Patients were randomized 1:1:1 to receive Lesinurad 200 mg, Lesinurad 400
mg, or placebo, once daily, in addition to their ongoing allopurinol therapy.[7] Gout flare
prophylaxis was required for the first 5 months.[3]

Methodology: The primary efficacy endpoint was the proportion of patients achieving sUA
<6.0 mg/dL at month 6. Secondary endpoints included gout flare rates and tophi resolution.
[7] Safety was assessed via monitoring of adverse events and laboratory data.[7]
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Caption: Workflow for the Phase 3 CLEAR Clinical Trials.

Conclusion

Early-phase clinical trials demonstrated that Lesinurad is an effective uricosuric agent that,
when added to a xanthine oxidase inhibitor, significantly improves the proportion of gout
patients achieving target serum uric acid levels.[3][9] The 200 mg daily dose provides a
favorable benefit-risk profile, with manageable side effects comparable to XOIl monotherapy.[3]
The most significant safety finding was a dose-dependent, generally reversible increase in
serum creatinine, underscoring the necessity of its use in combination with an XOI to mitigate
renal risks.[2][7] The data from these foundational studies support the role of Lesinurad as an
important adjunctive therapy for patients with inadequately controlled hyperuricemia.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10764080?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10764080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

